KG5
Overview
Description
KG 5 is a compound known for its dual inhibitory action on platelet-derived growth factor receptor beta and B-Raf. It also inhibits other kinases such as Fms-like tyrosine kinase 3, KIT, and c-Raf. KG 5 has shown significant anticancer and antiangiogenic activities, making it a compound of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KG 5 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of KG 5.
Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to obtain KG 5 in its pure form.
Industrial Production Methods: Industrial production of KG 5 follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: These are used to carry out the reactions under controlled temperature and pressure conditions.
Automated purification systems: These systems ensure the efficient purification of KG 5, maintaining high purity and yield.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: KG 5 undergoes various chemical reactions, including:
Oxidation: KG 5 can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: KG 5 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Oxidized derivatives of KG 5 with additional oxygen-containing functional groups.
Reduction: Reduced forms of KG 5 with hydrogenated functional groups.
Substitution: Substituted derivatives of KG 5 with different functional groups replacing the original ones.
Scientific Research Applications
KG 5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anticancer agent due to its inhibitory action on key kinases involved in cancer progression.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
KG 5 exerts its effects by inhibiting the activity of platelet-derived growth factor receptor beta and B-Raf. These kinases play crucial roles in cell proliferation, differentiation, and survival. By inhibiting these kinases, KG 5 disrupts the signaling pathways involved in cancer cell growth and angiogenesis. The molecular targets and pathways involved include:
Platelet-derived growth factor receptor beta: Inhibition leads to reduced cell proliferation and migration.
B-Raf: Inhibition results in decreased activation of the mitogen-activated protein kinase pathway, leading to reduced cell survival and proliferation.
Comparison with Similar Compounds
KG 5 is unique due to its dual inhibitory action on platelet-derived growth factor receptor beta and B-Raf. Similar compounds include:
Sorafenib: Inhibits multiple kinases, including B-Raf, but has a broader spectrum of activity.
Sunitinib: Inhibits multiple receptor tyrosine kinases, including platelet-derived growth factor receptors, but with different selectivity.
Vemurafenib: Specifically inhibits B-Raf with a different mechanism of action.
KG 5 stands out due to its specific dual inhibition, making it a valuable compound in targeted cancer therapy .
Properties
IUPAC Name |
2-methylsulfanyl-6-[4-[3-[3-(trifluoromethyl)anilino]-1H-1,2,4-triazol-5-yl]phenoxy]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N7OS/c1-32-19-26-15(24)10-16(27-19)31-14-7-5-11(6-8-14)17-28-18(30-29-17)25-13-4-2-3-12(9-13)20(21,22)23/h2-10H,1H3,(H2,24,26,27)(H2,25,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHZFCJPORPHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)C3=NC(=NN3)NC4=CC=CC(=C4)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110752 | |
Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877874-85-6 | |
Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877874-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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